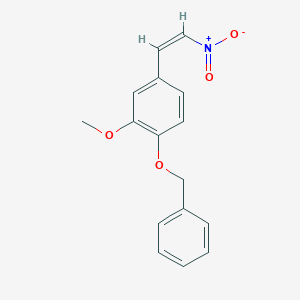

4-Benzyloxy-3-methoxy-beta-nitrostyrene

Description

The exact mass of the compound 4-Benzyloxy-3-methoxy-beta-nitrostyrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22600. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Benzyloxy-3-methoxy-beta-nitrostyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3-methoxy-beta-nitrostyrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGNRJKNDGBMCL-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-56-6 | |

| Record name | trans-4-Benzyloxy-3-methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Benzyloxy-3-methoxy-beta-nitrostyrene

[1][2][3]

Executive Summary

4-Benzyloxy-3-methoxy-beta-nitrostyrene (CAS: 63909-38-6) is a pivotal intermediate in the synthesis of substituted phenethylamines, specifically serving as a protected precursor to mescaline analogues and dopamine derivatives.[1] Characterized by its electrophilic nitroalkene moiety, it functions as a versatile Michael acceptor and a substrate for various reduction pathways.[1] This guide details its physicochemical properties, synthesis via the Henry reaction, and divergent reduction protocols, providing researchers with a robust framework for its utilization in medicinal chemistry.

Chemical Identity & Structural Analysis[1][3][4][5][6][7]

| Attribute | Detail |

| IUPAC Name | 4-(Benzyloxy)-3-methoxy-1-[(E)-2-nitroethenyl]benzene |

| Common Name | Benzyl Vanillin Nitrostyrene |

| CAS Number | 63909-38-6 |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Molecular Weight | 285.30 g/mol |

| SMILES | COC1=C(OCC2=CC=CC=C2)C=CC(=C1)/C=C/[O-] |

| Structural Features | [2][1][3][4][5][6][7][8] • Nitroalkene Core: Highly electrophilic; susceptible to nucleophilic attack and reduction.• Benzyl Ether: Robust protecting group for the 4-hydroxyl position; stable to basic conditions but cleaved by catalytic hydrogenation.[1] |

Physicochemical Properties[1][3][5][6][7][8][10][12]

The following data represents the standard profile for high-purity (>98%) material.

| Property | Value / Description |

| Appearance | Canary-yellow crystalline needles or powder.[1] |

| Melting Point | 122–124 °C (Sharp melting point indicates high purity).[1] |

| Solubility (High) | Dichloromethane (DCM), Ethyl Acetate, hot Ethanol, Chloroform.[1] |

| Solubility (Low) | Water, cold Hexanes, cold Diethyl Ether.[1] |

| Stability | Stable at room temperature when stored in the dark.[1] Sensitive to UV light (potential polymerization or isomerization).[1] |

| Reactivity | Acts as a sternutator (sneezing agent) in powder form; handle with respiratory protection.[1] |

Synthetic Pathway: The Henry Reaction[6][11][13][14]

The most robust synthesis involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde (Benzyl Vanillin) with nitromethane, catalyzed by ammonium acetate.[1] This method is preferred over alkoxide-catalyzed routes due to the in situ dehydration that drives the equilibrium toward the nitrostyrene product.[1]

Reaction Mechanism & Workflow

Figure 1: The Henry condensation pathway.[1] The ammonium acetate/acetic acid system buffers the reaction, preventing Cannizzaro side reactions while promoting the elimination of water.

Experimental Protocol

Scale: 50 mmol basis Yield: 85–92%

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Add 4-benzyloxy-3-methoxybenzaldehyde (12.1 g, 50 mmol) and ammonium acetate (3.85 g, 50 mmol).

-

Solvent: Add Glacial Acetic Acid (40 mL) and Nitromethane (10 mL, excess). Note: Nitromethane acts as both reactant and co-solvent.

-

Reaction: Heat the mixture to gentle reflux (approx. 100–105 °C) for 2–3 hours.

-

Visual Indicator: The solution will deepen from pale yellow to a rich, dark orange/red color, indicating the formation of the conjugated system.

-

-

Workup:

-

Purification:

Reactivity Profile & Transformations

The chemical utility of 4-benzyloxy-3-methoxy-beta-nitrostyrene lies in its reduction capabilities.[1] The choice of reducing agent dictates whether the benzyl protecting group is retained or cleaved.[1]

Divergent Reduction Pathways[3]

Figure 2: Selectivity in reduction.[1] Route A preserves the protecting group for further functionalization.[1] Route B effects simultaneous reduction and deprotection.[1]

Protocol A: Retention of Benzyl Group (LiAlH4)

This route is essential if the 4-position requires protection during subsequent N-alkylation steps.[1]

-

Reagent: Lithium Aluminum Hydride (LiAlH4) in dry THF or Diethyl Ether.[1]

-

Conditions: Reflux for 4–6 hours.[1]

-

Mechanism: Hydride transfer reduces the nitro group to an amine and saturates the double bond.[1] The benzyl ether linkage remains intact under these basic, non-hydrogenolytic conditions.

-

Workup: Quench carefully (Fieser method: water, 15% NaOH, water), filter aluminum salts, and extract the amine.

Protocol B: Simultaneous Reduction & Deprotection (Catalytic Hydrogenation)

This route provides direct access to the phenol (3-methoxy-4-hydroxyphenethylamine).[1]

Safety & Handling

-

Sternutator Hazard: Nitrostyrenes are potent irritants to mucous membranes.[1] Inhalation of dust causes severe sneezing and respiratory distress.[1] Always handle in a fume hood.

-

Skin Contact: Causes irritation and potential sensitization.[1] Wear nitrile gloves and a lab coat.[1]

-

Thermal Stability: While generally stable, nitro compounds can decompose energetically at high temperatures.[1] Do not distill the nitrostyrene at atmospheric pressure; purification should be done via recrystallization.[1]

References

-

Thermo Scientific Chemicals. 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%. Fisher Scientific.[1] Available at: [Link]

-

Rhodium Archive. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. (Detailed protocols on catalytic hydrogenation vs. hydride reduction). Available at: [Link][1]

-

PubChem. 4-Methoxy-beta-nitrostyrene Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

- 1. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHOXY-BETA-NITROSTYRENE | 5576-97-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. 4-Benzyloxy-3-methoxystyrene | C16H16O2 | CID 563567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

Technical Guide: Synthesis and Application of 4-Benzyloxy-3-methoxy-β-nitrostyrene

[1][2]

Executive Summary

4-Benzyloxy-3-methoxy-β-nitrostyrene (CAS: 63909-38-6) is a critical synthetic intermediate in the preparation of substituted phenethylamines and isoquinoline alkaloids.[1][2] Structurally derived from vanillin, it serves as a protected scaffold, allowing for the selective manipulation of the 4-hydroxyl position in downstream medicinal chemistry applications, such as the development of PTP1B inhibitors and psychopharmacological agents.[1]

This guide details the physicochemical properties, validated synthetic protocols, and mechanistic underpinnings of this compound.[1][2][3][4][5] It emphasizes the Henry Reaction (Nitroaldol Condensation) as the primary route of access, providing a self-validating workflow for researchers.[1][2]

Chemical Identity & Physicochemical Properties[2][4][6][7][8][9][10][11][12][13]

The compound is a yellow crystalline solid belonging to the class of nitrostyrenes.[1][6] It is characterized by the presence of a benzyl protecting group at the para position and a methoxy group at the meta position relative to the nitrovinyl side chain.[1][2]

Table 1: Technical Specifications

| Property | Specification |

| IUPAC Name | (E)-1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene |

| Common Name | 4-Benzyloxy-3-methoxy-β-nitrostyrene |

| CAS Number | 63909-38-6 |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Molecular Weight | 285.30 g/mol |

| Melting Point | 122–124 °C (lit.)[1][6][7] |

| Appearance | Yellow crystalline needles or powder |

| Solubility | Soluble in CHCl₃, DCM, hot EtOH; Insoluble in water |

| Isomerism | Exists primarily as the (E)-trans isomer due to steric stability |

Note on Isomers: Distinguish carefully from the regioisomer 3-Benzyloxy-4-methoxy-β-nitrostyrene (CAS 63909-29-5), which has a higher melting point (128–131 °C) and different reactivity profiles.[1][2]

Synthetic Pathway (The Core Protocol)[2]

The synthesis is a linear, two-step process starting from commercially available Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1] The strategy relies on installing the benzyl protecting group before the nitroaldol condensation to prevent side reactions involving the phenolic hydroxyl group.

Workflow Diagram

Figure 1: Two-step synthetic pathway from Vanillin to the target Nitrostyrene.[2]

Step 1: Protection (Williamson Ether Synthesis)

Objective: Convert Vanillin to 4-Benzyloxy-3-methoxybenzaldehyde (Benzylvanillin).[1][2]

-

Reagents: Vanillin (1.0 eq), Benzyl Chloride (1.1 eq), Potassium Carbonate (anhydrous, 1.5 eq), Potassium Iodide (catalytic).[2]

-

Protocol:

-

Dissolve Vanillin in ethanol. Add K₂CO₃ and catalytic KI.

-

Add Benzyl Chloride dropwise under stirring.

-

Reflux for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).

-

Workup: Pour into ice water. The product precipitates as a white/off-white solid.[1] Filter, wash with cold water, and recrystallize from ethanol.

-

Yield: Typically 85–95%.[1] MP: 63–65 °C.

-

Step 2: Henry Reaction (Nitroaldol Condensation)

Objective: Condensation of Benzylvanillin with Nitromethane.[1][2]

-

Reagents: 4-Benzyloxy-3-methoxybenzaldehyde (1.0 eq), Nitromethane (5–10 eq, acts as solvent/reactant), Ammonium Acetate (0.2–0.5 eq).[1][2]

-

Solvent: Glacial Acetic Acid (optional co-solvent) or neat Nitromethane.[1][2]

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde from Step 1 in Nitromethane.

-

Reflux the mixture (approx. 100–105 °C) for 2–4 hours. The solution will darken to a deep orange/red color.

-

Workup: Cool the mixture slowly to room temperature, then to 0 °C. The target nitrostyrene often crystallizes directly.[1][2]

-

If no crystals form, remove excess nitromethane under reduced pressure.[1] Dissolve the residue in hot isopropyl alcohol (IPA) and cool to crystallize.

-

Purification: Recrystallize from IPA or Ethanol/Acetic Acid mix.

-

Yield: 70–85%.

-

Reaction Mechanism: The Henry Reaction

The formation of the β-nitrostyrene proceeds via a base-catalyzed nitroaldol reaction followed by dehydration.[2] Ammonium acetate acts as the source of both the acid (acetic acid) and base (ammonia/acetate) required for the catalytic cycle.[1]

Figure 2: Mechanistic flow of the Henry Reaction leading to the conjugated nitrostyrene.[1]

Mechanistic Insight: The dehydration step is thermodynamically driven by the formation of the conjugated system (styrene double bond conjugated with the aromatic ring and the nitro group).[1][2] The (E)-isomer is favored significantly over the (Z)-isomer due to the steric bulk of the phenyl ring versus the nitro group.

Applications & Downstream Chemistry[2]

This specific nitrostyrene is a "gateway" intermediate.[1] The benzyl group is stable to many reducing conditions but can be removed selectively when required.

Key Transformations

-

Reduction to Phenethylamines:

-

Reduction to Ketones (Nef-like):

-

Biological Activity:

-

PTP1B Inhibition: Derivatives of β-nitrostyrenes have shown potential as inhibitors of Protein Tyrosine Phosphatase 1B, a target for diabetes and obesity therapy.[1][2]

-

Antimicrobial: The nitrovinyl moiety acts as a Michael acceptor, capable of alkylating thiol groups in bacterial enzymes, providing broad-spectrum antimicrobial activity.[1][2]

-

Safety & Handling

-

Nitro Compounds: Nitrostyrenes are potential skin irritants and sensitizers.[1][2] The nitro group renders them energetic; while this specific compound is stable, avoid excessive heat or shock during scale-up.[1][2]

-

Nitromethane: Flammable and shock-sensitive under certain conditions (especially as a dry salt).[1][2] Use proper ventilation.[1][2][7]

-

Benzyl Chloride: A potent lachrymator and alkylating agent.[1][2] Handle in a fume hood.

References

-

Thermo Scientific Chemicals. (2024).[1] 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%. Fisher Scientific.[1] Retrieved from [Link][2][8]

-

Alfarisi, S., et al. (2020).[1][2] Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(3), 37. Retrieved from [Link][1][2]

-

PubChem. (2024).[1] Compound Summary: 4-Benzyloxy-3-methoxystyrene (Related Structure & CAS Data). National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

4-Benzyloxy-3-methoxy-beta-nitrostyrene molecular weight

An In-Depth Technical Guide to 4-Benzyloxy-3-methoxy-beta-nitrostyrene: The Foundational Role of Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxy-beta-nitrostyrene is a substituted nitrostyrene derivative of significant interest in organic synthesis and medicinal chemistry. As a nitroalkene, it serves as a versatile precursor for a variety of complex organic molecules and pharmacologically active compounds.[1][2] At the heart of its chemical identity and functional application is a fundamental, yet critical, parameter: its molecular weight. This guide elucidates the central role of the molecular weight of 4-Benzyloxy-3-methoxy-beta-nitrostyrene, demonstrating how this single value governs its synthesis, characterization, and potential applications in the field of drug development.

Physicochemical Profile and the Primacy of Molecular Weight

The molecular formula for 4-Benzyloxy-3-methoxy-beta-nitrostyrene is C₁₆H₁₅NO₄.[3][4] Based on this composition, its calculated molecular weight is approximately 285.30 g/mol .[3][4] This value is the cornerstone of its physicochemical identity, influencing everything from its melting point to its stoichiometric behavior in chemical reactions. A comprehensive summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 285.30 g/mol (avg.) | [3][4][5] |

| Molecular Formula | C₁₆H₁₅NO₄ | [3][4] |

| CAS Number | 63909-38-6 | [3] |

| Melting Point | 122°C to 124°C | |

| Boiling Point | 450.5°C at 760 mmHg | [5] |

| Density | 1.212 g/cm³ | [5] |

The molecular weight is not merely a number; it is the sum of the atomic weights of all constituent atoms and is indispensable for laboratory work. For any researcher, the accurate calculation of molar equivalents for a reaction begins with this value, ensuring that reactants are combined in the correct proportions to maximize yield and minimize the formation of impurities.

Synthesis and Stoichiometric Control

The most common and efficient method for synthesizing β-nitrostyrene derivatives is the Henry Reaction, a nitroaldol condensation between a benzaldehyde derivative and a nitroalkane.[2] In the case of 4-Benzyloxy-3-methoxy-beta-nitrostyrene, the synthesis involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with nitromethane.

The causality behind the experimental design is rooted in stoichiometry, which is entirely dependent on the molecular weights of the reactants. A typical laboratory-scale synthesis protocol underscores this principle.

Experimental Protocol: Synthesis via Henry Condensation

Objective: To synthesize 4-Benzyloxy-3-methoxy-beta-nitrostyrene with high yield and purity.

Methodology:

-

Reactant Stoichiometry: Accurately weigh 1 equivalent of 4-benzyloxy-3-methoxybenzaldehyde and 6-7 equivalents of nitromethane. The precise mass required is calculated using their respective molecular weights. This excess of nitromethane helps to drive the reaction equilibrium towards the product.

-

Solvent and Catalyst: Dissolve the aldehyde and nitromethane in acetic acid. Add 2.4 equivalents of a primary amine or ammonium acetate as a catalyst.[6][7] Acetic acid is an effective solvent that facilitates the subsequent crystallization of the product upon addition of water.[7]

-

Reaction Condition: The mixture is refluxed at approximately 100°C for several hours.[6] This provides the necessary activation energy for the condensation reaction.

-

Workup and Purification: After cooling, the reaction mixture is poured into ice water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography to yield the final product as a yellow solid.[6]

The success of this protocol is contingent upon the precise molar ratios of the reactants, a calculation made possible only through knowledge of their molecular weights.

Caption: Workflow for the Henry Reaction synthesis.

Molecular Weight Verification

While the theoretical molecular weight is calculated from the molecular formula, its experimental verification is a critical step for structure confirmation. Mass spectrometry (MS) is the primary analytical technique used for this purpose.

In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. For 4-Benzyloxy-3-methoxy-beta-nitrostyrene, this peak would appear at approximately m/z 285.3. The presence of this peak provides strong evidence for the successful synthesis of the target compound and confirms its molecular weight.

Caption: Workflow for molecular weight verification via MS.

Applications in Drug Development: The Role of Molecular Weight

β-Nitrostyrene derivatives are recognized for their wide range of biological activities, including antimicrobial and anticancer properties.[8][9] As precursors in drug discovery, their molecular properties are scrutinized to predict their potential as viable drug candidates.[1][8] Molecular weight is a key parameter in this assessment.[10]

The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is significantly influenced by its molecular weight.[10][11]

-

Absorption and Bioavailability: Generally, compounds with a lower molecular weight (< 500 g/mol ) exhibit better oral bioavailability as they can more easily pass through cellular membranes. At 285.30 g/mol , 4-Benzyloxy-3-methoxy-beta-nitrostyrene and its direct derivatives fall well within this favorable range.

-

Metabolism and Excretion: Smaller molecules are often more readily excreted by the kidneys.[10] Compounds with higher molecular weights may require metabolic transformation before they can be eliminated, which can affect their half-life and potential for toxicity.[10][12][13]

-

Formulation and Delivery: The molecular weight of an active pharmaceutical ingredient (API) is a critical consideration in formulation science.[10][14] It impacts solubility, which in turn dictates the choice of excipients and the final dosage form.

Therefore, the molecular weight of 285.30 g/mol positions 4-Benzyloxy-3-methoxy-beta-nitrostyrene as an attractive starting scaffold for the development of small-molecule drugs, balancing sufficient structural complexity for target binding with the favorable pharmacokinetic properties associated with a lower mass.

Conclusion

The molecular weight of 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 285.30 g/mol , is far more than a simple physical constant. It is a foundational parameter that dictates the stoichiometric requirements for its synthesis, provides the basis for its analytical confirmation, and serves as a critical indicator of its potential utility in drug discovery and development. For the researchers and scientists working with this versatile compound, a thorough understanding of its molecular weight is the first and most crucial step in unlocking its full scientific potential.

References

-

ChemBK. trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene. Available from: [Link]

-

PubChem, National Institutes of Health. 4-Benzyloxy-3-methoxystyrene. Available from: [Link]

-

Wikipedia. β-Nitrostyrene. Available from: [Link]

-

ResearchGate. The structures of the E-β-nitrostyrene derivative test compounds. Available from: [Link]

-

Cheméo. Chemical Properties of 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0). Available from: [Link]

-

Supporting Information, American Chemical Society. A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. Available from: [Link]

-

PubChem, National Institutes of Health. 4-Methoxy-beta-nitrostyrene. Available from: [Link]

-

PubMed. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Available from: [Link]

-

Durrant Lab, MolModa Documentation. Molecular weight. Available from: [Link]

-

PubMed Central, National Institutes of Health. Molecular Size Modulates Pharmacokinetics, Biodistribution, and Renal Deposition of the Drug Delivery Biopolymer Elastin-like Polypeptide. Available from: [Link]

- Google Patents. Method for producing β-nitrostyrene compound.

-

ScienceDirect. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. Available from: [Link]

-

ResearchGate. Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. Available from: [Link]

-

PubMed. Pharmacokinetics of high molecular weight agents. Available from: [Link]

-

Drug Discovery Pro. Drug Molecular Weight: Significance and symbolism. Available from: [Link]

Sources

- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. biosynth.com [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Size Modulates Pharmacokinetics, Biodistribution, and Renal Deposition of the Drug Delivery Biopolymer Elastin-like Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of high molecular weight agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wisdomlib.org [wisdomlib.org]

Spectroscopic Characterization of 4-Benzyloxy-3-methoxy-beta-nitrostyrene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Benzyloxy-3-methoxy-beta-nitrostyrene, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

4-Benzyloxy-3-methoxy-beta-nitrostyrene (CAS No: 63909-38-6 for the trans-isomer) is a derivative of vanillin, featuring a benzyloxy protecting group and a nitroethenyl functional group.[1] Its chemical structure, C16H15NO4, with a molecular weight of 285.29 g/mol , makes it a versatile building block in organic synthesis. The presence of the conjugated nitroalkene system is crucial for its reactivity, particularly in Michael additions and other nucleophilic attacks. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and isomeric configuration, which are critical parameters for its use in subsequent synthetic steps.

Synthesis Overview

The synthesis of 4-Benzyloxy-3-methoxy-beta-nitrostyrene typically involves a Henry condensation reaction between 4-benzyloxy-3-methoxybenzaldehyde and nitromethane. This reaction is often catalyzed by a base, such as an amine or an alkali hydroxide. The resulting product is usually the more stable trans-isomer.

Caption: Synthesis of 4-Benzyloxy-3-methoxy-beta-nitrostyrene via Henry Condensation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Benzyloxy-3-methoxy-beta-nitrostyrene is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (methoxy and benzyloxy) |

| ~1630 | Strong | C=C stretch (alkene) |

| ~1580, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1340 | Strong | Symmetric NO₂ stretch |

| ~1260 | Strong | Aryl-O stretch (ether) |

| ~1140 | Strong | C-O stretch (ether) |

| ~970 | Medium | C-H bend (trans-alkene) |

The presence of strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹ are definitive for the nitro group. The C=C stretching of the alkene is expected around 1630 cm⁻¹, and the out-of-plane C-H bending at approximately 970 cm⁻¹ is characteristic of a trans-disubstituted alkene. The various C-H and C-O stretches confirm the presence of the aromatic rings and ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition (¹H NMR): The spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

Data Acquisition (¹³C NMR): The spectrum is acquired on the same instrument. Key parameters include a 45° pulse angle, a 5-second relaxation delay, and a sufficient number of scans for adequate signal-to-noise (typically >1024).

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

The interpretation is aided by comparison with the known spectrum of 4'-Methoxy-β-nitrostyrene, which shows characteristic shifts for the vinyl protons.[2]

Caption: Atom numbering for NMR assignments of 4-Benzyloxy-3-methoxy-beta-nitrostyrene.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.00 | d, J ≈ 13.5 Hz | 1H | H-β |

| ~7.60 | d, J ≈ 13.5 Hz | 1H | H-α |

| ~7.50-7.30 | m | 5H | Benzyloxy-Ar-H |

| ~7.15 | dd | 1H | Ar-H |

| ~7.05 | d | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~5.20 | s | 2H | O-CH ₂-Ph |

| ~3.90 | s | 3H | O-CH ₃ |

The two vinyl protons (H-α and H-β) are expected to appear as doublets with a large coupling constant (J ≈ 13.5 Hz), indicative of a trans configuration. The benzyloxy and methoxy protons will appear as singlets in their respective aliphatic regions. The aromatic protons of the benzyloxy group will likely appear as a multiplet, while the three protons on the substituted phenyl ring will show distinct splitting patterns based on their coupling with each other.

Predicted ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C4 |

| ~150 | C3 |

| ~140 | C-β |

| ~138 | C-α |

| ~136 | Benzyloxy C-ipso |

| ~129-127 | Benzyloxy Ar-C & C1 |

| ~123 | C6 |

| ~115 | C5 |

| ~112 | C2 |

| ~71 | O-C H₂-Ph |

| ~56 | O-C H₃ |

The carbon atoms of the nitrovinyl group (C-α and C-β) are expected to be significantly deshielded. The aromatic carbons will appear in the range of 110-155 ppm, with those attached to oxygen atoms (C3 and C4) being the most downfield. The benzyloxy methylene carbon and the methoxy carbon will be found in the aliphatic region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph.

-

Ionization: The sample is ionized using a 70 eV electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Predicted Mass Spectrum Data and Interpretation

| m/z | Proposed Fragment |

| 285 | [M]⁺ (Molecular Ion) |

| 194 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The molecular ion peak at m/z 285 would confirm the molecular weight of the compound. A prominent peak at m/z 91 is expected, corresponding to the stable tropylium cation, which is a characteristic fragment of benzyl-containing compounds. Another likely fragmentation would be the loss of the benzyl group to give a fragment at m/z 194.

Caption: Proposed fragmentation pathway for 4-Benzyloxy-3-methoxy-beta-nitrostyrene in EI-MS.

Conclusion

The spectroscopic data presented in this guide, based on established principles and comparison with analogous compounds, provide a comprehensive characterization of 4-Benzyloxy-3-methoxy-beta-nitrostyrene. The combination of IR, NMR, and MS data allows for unambiguous confirmation of its structure and isomeric purity. This information is crucial for ensuring the quality and reliability of this important synthetic intermediate in research and development settings.

References

-

The Royal Society of Chemistry. (2014). Supporting Information. Retrieved January 31, 2026, from [Link].

Sources

Methodological & Application

The Strategic Application of 4-Benzyloxy-3-methoxy-beta-nitrostyrene in Advanced Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular scaffolds is paramount. 4-Benzyloxy-3-methoxy-beta-nitrostyrene, a crystalline solid at room temperature, has emerged as a powerful and versatile building block in the synthesis of a diverse array of heterocyclic compounds.[1] Derived from vanillin, a readily available and renewable feedstock, this nitrostyrene derivative combines the steric influence of a benzyloxy group with the electronic-directing effects of a methoxy group, all activating a highly reactive nitroalkene system. The electron-withdrawing nature of the nitro group renders the double bond electron-deficient, making it an excellent participant in a variety of cycloaddition reactions, including [4+2], [3+2], and [4+3] cycloadditions. This reactivity profile opens avenues for the synthesis of complex nitrogen- and oxygen-containing heterocycles, which are prevalent motifs in numerous biologically active compounds and pharmaceuticals.[2] This application note provides a detailed exploration of the utility of 4-benzyloxy-3-methoxy-beta-nitrostyrene in key cycloaddition reactions, offering both mechanistic insights and practical, field-proven protocols.

[4+2] Cycloaddition Reactions: The Diels-Alder Approach to Six-Membered Rings

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings.[3] In this context, 4-benzyloxy-3-methoxy-beta-nitrostyrene serves as a potent dienophile, reacting with a variety of dienes to furnish highly functionalized cyclohexene derivatives. The electron-deficient nature of the nitrostyrene ensures a high reactivity towards electron-rich dienes in normal-electron-demand Diels-Alder reactions.

Mechanistic Considerations: Regio- and Stereoselectivity

The regioselectivity of the Diels-Alder reaction involving unsymmetrical dienes and dienophiles is a critical aspect. In the case of 4-benzyloxy-3-methoxy-beta-nitrostyrene, the nitro group, being a powerful electron-withdrawing group, dictates the regiochemical outcome. When reacting with a 1-substituted diene, the "ortho" product is typically favored, while a 2-substituted diene generally leads to the "para" product.[4]

Stereoselectivity, particularly the endo/exo selectivity, is governed by secondary orbital interactions. The endo transition state is often favored due to stabilizing interactions between the p-orbitals of the activating group (the nitro group) and the developing pi-system of the diene.

Caption: Diels-Alder Reaction Pathway.

Application Highlight: Reaction with Danishefsky's Diene

A notable application of nitrostyrenes in Diels-Alder reactions is their reaction with Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene). This reaction provides a direct route to highly functionalized cyclohexenones after hydrolysis of the initial cycloadduct.[5] The subsequent product can be a versatile intermediate for the synthesis of aromatic compounds and other complex molecules.

| Diene | Dienophile | Product | Yield | Reference |

| Danishefsky's Diene | β-Nitrostyrene | 3-Aryl-5-methoxy-4-nitrocyclohexanone (after hydrolysis) | Good to Excellent | [5] |

| Cyclic Dienes (e.g., cyclopentadiene) | β-Fluoro-β-nitrostyrenes | Monofluorinated Norbornenes | Up to 97% | [5] |

Experimental Protocol: A Representative Diels-Alder Reaction

The following protocol is a general guideline for the Diels-Alder reaction of a nitrostyrene with a cyclic diene, adapted from established procedures.[5] Optimization may be required for 4-benzyloxy-3-methoxy-beta-nitrostyrene.

Materials:

-

4-Benzyloxy-3-methoxy-beta-nitrostyrene (1.0 equiv)

-

Cyclic diene (e.g., cyclopentadiene, freshly cracked) (3.0-5.0 equiv)

-

Toluene or xylene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-benzyloxy-3-methoxy-beta-nitrostyrene.

-

Dissolve the nitrostyrene in a minimal amount of anhydrous toluene or xylene.

-

Add the cyclic diene to the solution.

-

Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and diene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess diene under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Rationale: The use of an excess of the diene drives the reaction to completion. Anhydrous conditions are crucial to prevent side reactions. Refluxing provides the necessary thermal energy for the cycloaddition to occur.

[3+2] Cycloaddition Reactions: Accessing Five-Membered Heterocycles

1,3-Dipolar cycloadditions are powerful tools for the synthesis of five-membered heterocyclic rings.[6] In these reactions, 4-benzyloxy-3-methoxy-beta-nitrostyrene acts as a dipolarophile, reacting with a 1,3-dipole such as a nitrone or an azomethine ylide.

Mechanistic Insights: A Concerted Pathway

The generally accepted mechanism for 1,3-dipolar cycloadditions is a concerted, pericyclic process, similar to the Diels-Alder reaction.[7] The regioselectivity is primarily controlled by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For electron-deficient alkenes like our target nitrostyrene, the reaction is typically LUMO(dipolarophile)-HOMO(dipole) controlled.

Caption: 1,3-Dipolar Cycloaddition Pathway.

Application Highlight: Synthesis of Isoxazolidines and Pyrrolidines

The reaction of 4-benzyloxy-3-methoxy-beta-nitrostyrene with nitrones leads to the formation of isoxazolidine rings, which are valuable precursors for the synthesis of 1,3-amino alcohols and other important functionalities. Similarly, reaction with azomethine ylides, often generated in situ, provides a direct route to highly substituted pyrrolidines, a common core in many alkaloids and pharmaceuticals.[2]

| 1,3-Dipole | Dipolarophile | Product | Significance | Reference |

| Nitrone | β-Nitrostyrene | Isoxazolidine | Precursor to 1,3-amino alcohols | [6] |

| Azomethine Ylide | β-Nitrostyrene | Pyrrolidine | Core of many natural products | [8] |

Experimental Protocol: A Representative 1,3-Dipolar Cycloaddition with a Nitrone

This protocol is a general procedure for the 1,3-dipolar cycloaddition of a nitrostyrene with a nitrone.

Materials:

-

4-Benzyloxy-3-methoxy-beta-nitrostyrene (1.0 equiv)

-

Nitrone (1.2 equiv)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-benzyloxy-3-methoxy-beta-nitrostyrene and the nitrone in the chosen anhydrous solvent.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C), monitoring the progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired isoxazolidine product.

Rationale: The reaction is often conducted at or slightly above room temperature. The use of a slight excess of the nitrone can help to ensure complete consumption of the nitrostyrene. Anhydrous conditions are important to prevent hydrolysis of the reactants or products.

[4+3] Cycloaddition Reactions: Building Seven-Membered Rings

The construction of seven-membered rings presents a significant challenge in organic synthesis. [4+3] Cycloaddition reactions offer an elegant and efficient solution to this problem.[9][10] In this context, derivatives of nitrostyrenes can participate as the 4π component in reactions with a 3-atom π-system, such as an oxyallyl or azaoxyallyl cation.

Mechanistic Considerations: Stepwise or Concerted?

The mechanism of [4+3] cycloadditions can be either concerted or stepwise, depending on the nature of the reactants and the reaction conditions. The reaction between a diene and an allyl cation is a symmetry-allowed process.[10] The stereochemical outcome of the reaction provides valuable insight into the operative mechanism.

Application Highlight: Synthesis of Benzodiazepines

A recent study demonstrated a highly efficient [4+3] cycloaddition between 2-amino-β-nitrostyrenes and azaoxyallyl cations to synthesize functionalized 1,4-benzodiazepin-3-ones.[11][12][13][14] This methodology provides a powerful route to a privileged scaffold in medicinal chemistry, with many benzodiazepine derivatives exhibiting a wide range of biological activities.[12] While the specific substrate in this study is a 2-amino-β-nitrostyrene, the underlying principles of this cycloaddition can be extended to other substituted nitrostyrenes.

| 4π Component | 3π Component | Product | Yield | Reference |

| 2-Amino-β-nitrostyrene | Azaoxyallyl Cation | 1,4-Benzodiazepin-3-one | 41-83% | [11][12] |

Experimental Protocol: A Representative [4+3] Cycloaddition

The following is a representative protocol for a [4+3] cycloaddition, based on the synthesis of benzodiazepines.[11][12]

Materials:

-

Substituted Nitrostyrene (1.0 equiv)

-

α-Bromohydroxamate (precursor to azaoxyallyl cation) (1.5 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Dichloromethane (CH₂Cl₂)/Hexafluoroisopropanol (HFIP) (1:1)

-

Round-bottom flask

Procedure:

-

To a solution of the substituted nitrostyrene and α-bromohydroxamate in a 1:1 mixture of CH₂Cl₂ and HFIP, add cesium carbonate at 0 °C.

-

Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired seven-membered ring product.

Rationale: Cesium carbonate acts as a base to generate the azaoxyallyl cation in situ from the α-bromohydroxamate. The use of HFIP as a co-solvent can help to stabilize the cationic intermediate and promote the cycloaddition.

Conclusion: A Gateway to Chemical Diversity

4-Benzyloxy-3-methoxy-beta-nitrostyrene stands as a testament to the power of strategic molecular design. Its inherent reactivity, governed by the interplay of its functional groups, makes it a highly valuable synthon for the construction of diverse and complex heterocyclic frameworks. The cycloaddition reactions detailed in this application note—[4+2], [3+2], and [4+3]—provide reliable and versatile pathways to six-, five-, and seven-membered rings, respectively. For researchers and professionals in drug development, mastering the application of this and similar building blocks is key to unlocking new avenues for the discovery of novel therapeutic agents. The provided protocols, grounded in established chemical principles, serve as a practical guide for harnessing the synthetic potential of 4-benzyloxy-3-methoxy-beta-nitrostyrene in the pursuit of innovative molecular design.

References

-

(4+3) cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

-

Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. (2024). Molecules, 29(6), 1221. [Link]

-

Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. (2020). White Rose eTheses Online. Retrieved from [Link]

-

Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. (2021). Molecules, 26(4), 1054. [Link]

- Research Progress on [3 + 3] Cycloaddition Reactions. (2022). Chinese Journal of Organic Chemistry, 42(11), 3435-3455.

- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). RSC Advances, 15(6), 4496-4525.

-

Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. (2024). Molecules, 29(6), 1221. [Link]

-

Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. (2024). Molecules, 29(6), 1221. [Link]

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). Molecules, 25(16), 3694. [Link]

-

Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. (2024). Molecules, 29(6), 1221. [Link]

-

1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (2021). ChemRxiv. [Link]

-

Regiochemistry In the Diels-Alder Reaction. (2018). Master Organic Chemistry. Retrieved from [Link]

- ChemInform Abstract: 1,3-Dipolar Cycloaddition Reactions: Synthesis of 5-Benzyl-1-(2′,4′-dibromophenyl)-3-(4″-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6. (2012). ChemInform, 43(32).

-

Diels‐Alder reaction of nitrostyrene 1f with Danishefsky's diene. (2019). ResearchGate. Retrieved from [Link]

-

Intermolecular and Intramolecular Diels-Alder Reactions: Platencin (Banwell), Platensimycin (Matsuo), (+)-Cassaine (Deslongchamps), (-)-Halenaquinone (Trauner). (2008). Organic Chemistry Portal. Retrieved from [Link]

-

Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. (2022). ACS Omega, 7(25), 21743–21752. [Link]

-

4-Methoxy-beta-nitrostyrene. (n.d.). PubChem. Retrieved from [Link]

-

The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. (2020). Molecules, 25(24), 5946. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]

- 10. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Molecules | Free Full-Text | Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones [mdpi.com]

Application Note: Strategic Synthesis of Heterocyclic Scaffolds Using trans-beta-Nitrostyrene

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, trans-

This Application Note provides validated protocols for synthesizing three distinct heterocyclic classes—Pyrroles , Tetrahydrochromenes , and Isoxazolines —using trans-

Key Chemical Advantages

-

Atom Economy: High incorporation of starting material atoms into the final product.

-

Divergent Synthesis: Access to 5- and 6-membered rings from a single precursor.

-

Stereoelectronic Control: The nitro group directs regioselectivity in cycloadditions and Michael additions.

Safety & Handling (Critical)

trans-

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste: Nitro-containing waste must be segregated from general organic solvents to prevent potential energetic reactions in waste drums.

Protocol A: Synthesis of Functionalized Pyrroles (Barton-Zard Reaction)

The Barton-Zard reaction is the gold standard for synthesizing 2,3,4-substituted pyrroles. It utilizes the acidity of

Mechanism & Causality

This reaction proceeds via a formal [3+2] cycloaddition followed by the elimination of nitrous acid (

-

Base Activation: The base deprotonates the isocyanoacetate.

-

Michael Addition: The carbanion attacks the

-position of the nitrostyrene. -

Cyclization: The resulting nitronate anion attacks the isocyanide carbon.

-

Aromatization: Elimination of the nitro group re-establishes aromaticity.

Experimental Procedure

Target: Ethyl 3-phenyl-1H-pyrrole-2-carboxylate

| Component | Role | Equiv. | Amount (mmol) |

| trans- | Electrophile | 1.0 | 5.0 mmol (746 mg) |

| Ethyl isocyanoacetate | Nucleophile | 1.1 | 5.5 mmol (622 mg) |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Base | 1.1 | 5.5 mmol (837 mg) |

| THF / Isopropanol (1:1) | Solvent | - | 15 mL |

Step-by-Step Workflow:

-

Preparation: Dissolve trans-

-nitrostyrene (1.0 equiv) and ethyl isocyanoacetate (1.1 equiv) in a dry THF/Isopropanol mixture (1:1 v/v) in a round-bottom flask containing a magnetic stir bar.-

Note: The mixed solvent system balances solubility with the polarity required to stabilize the transition state.

-

-

Addition: Cool the solution to 0°C. Add DBU dropwise over 10 minutes.

-

Causality: Slow addition at low temperature prevents polymerization of the highly reactive nitroalkene.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc 3:1). The product usually fluoresces blue under UV (254/365 nm).

-

-

Quench: Dilute with EtOAc (50 mL) and wash with 1N HCl (20 mL) to neutralize the DBU.

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Protocol B: Organocatalytic Synthesis of Chiral Tetrahydrochromenes

This protocol employs a Michael-Henry cascade reaction. It is vital for generating chiral scaffolds found in anticoagulants and anticancer agents.

Experimental Procedure

Target: (R)-2-hydroxy-2-methyl-4-nitro-3-phenyl-3,4,5,6,7,8-hexahydro-2H-chromene

| Component | Role | Equiv. |

| trans- | Michael Acceptor | 1.0 |

| Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | Michael Donor | 1.1 |

| Bifunctional Thiourea Catalyst | Chiral Catalyst | 0.1 (10 mol%) |

| Dichloromethane (DCM) | Solvent | 0.2 M conc. |

Step-by-Step Workflow:

-

Catalyst Loading: In a vial, dissolve the thiourea catalyst (10 mol%) and trans-

-nitrostyrene (1.0 equiv) in DCM.-

Mechanistic Insight: The thiourea moiety hydrogen-bonds to the nitro group, lowering the LUMO energy and directing the stereochemistry of the attack.

-

-

Initiation: Add Dimedone (1.1 equiv) in one portion. Stir at RT.

-

Duration: Reaction typically requires 12–24 hours.

-

Workup: The product often precipitates or can be directly subjected to flash chromatography without aqueous workup (to prevent retro-Michael reaction).

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Regioselective [3+2] Cycloaddition for Isoxazolines

Isoxazolines are critical bioisosteres for amide bonds in peptide mimetics. This reaction exploits the trans-

Experimental Procedure

Target: 3-(4-Chlorophenyl)-4-nitro-5-phenyl-4,5-dihydroisoxazole

| Component | Role | Equiv. |

| trans- | Dipolarophile | 1.0 |

| 4-Chlorobenzaldehyde oxime | Dipole Precursor | 1.2 |

| Chloramine-T (trihydrate) | Oxidant | 1.5 |

| Ethanol | Solvent | 0.1 M conc. |

Step-by-Step Workflow:

-

Dipole Generation: Dissolve the oxime in Ethanol. Add Chloramine-T.

-

Chemistry: Chloramine-T oxidizes the oxime to the nitrile oxide in situ. This avoids the isolation of unstable nitrile oxides.

-

-

Cycloaddition: Add trans-

-nitrostyrene immediately. Reflux the mixture for 3 hours.-

Regioselectivity: The nitro group (EWG) directs the oxygen of the nitrile oxide to the

-carbon of the styrene.

-

-

Isolation: Cool to RT. Pour into ice water. The precipitate is the crude isoxazoline.

-

Recrystallization: Recrystallize from Ethanol/Water.

Visualization of Pathways

Figure 1: Mechanistic Flow of the Barton-Zard Pyrrole Synthesis

This diagram illustrates the sequential base-mediated addition and cyclization steps.

Caption: Step-wise mechanistic pathway for the synthesis of pyrroles via the Barton-Zard reaction.

Figure 2: Decision Matrix for Heterocycle Selection

Use this logic flow to determine the appropriate protocol based on the desired pharmacophore.

Caption: Strategic decision matrix for selecting reagents based on the target heterocyclic scaffold.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (Pyrrole) | Polymerization of nitrostyrene | Ensure temperature is 0°C during base addition; add base slowly. |

| No Reaction (Chromene) | Catalyst deactivation | Ensure reagents are dry; water interferes with hydrogen-bonding catalysts. |

| Impure Product (Isoxazoline) | Dimerization of nitrile oxide | Add the nitro |

Troubleshooting & Optimization

common side reactions in the synthesis of 4-Benzyloxy-3-methoxy-beta-nitrostyrene

Technical Support Center: Synthesis of 4-Benzyloxy-3-methoxy-beta-nitrostyrene

Executive Summary

The synthesis of 4-Benzyloxy-3-methoxy-beta-nitrostyrene typically proceeds via the Henry Reaction (Nitroaldol Condensation) between 4-benzyloxy-3-methoxybenzaldehyde (O-benzylvanillin) and nitromethane. While this reaction is robust, the electron-rich nature of the aromatic ring and the reactivity of the nitroalkene product create specific vectors for side reactions.

This guide addresses the critical failure points: Michael addition (dimerization), Cannizzaro disproportionation , and polymerization . Our goal is to transition your workflow from "trial-and-error" to a deterministic, high-yield process.

Reaction Network & Failure Analysis (Visualization)

The following diagram maps the desired pathway against the three most common parasitic side reactions. Use this to diagnose impurity profiles in your LC-MS or NMR data.

Figure 1: Reaction network showing the main synthetic pathway (green) and competing parasitic pathways (red/yellow/grey).

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Recovery

Q: I am getting yields below 60%, and the crude mixture contains significant unreacted aldehyde. Increasing the reaction time doesn't help.

A: This is a classic Equilibrium Limitation .

-

The Cause: The Henry reaction is reversible.[1][2] Water generated during the dehydration step (Intermediate

Product) can hydrolyze the product back to the starting materials (Retro-Henry). -

The Fix: You must drive the equilibrium forward by removing water or using excess nitromethane.

-

Protocol Adjustment: Use Ammonium Acetate in Glacial Acetic Acid . The acetic acid acts as a solvent and dehydrating agent.

-

Alternative: If using a solvent like toluene, install a Dean-Stark trap to physically remove water azeotropically.

-

Issue 2: Impurity Profile (The "Dinitro" Problem)

Q: My LC-MS shows a peak with mass [M + 61]. What is this?

A: This is the Michael Adduct (1,3-dinitro compound).

-

The Mechanism: The product (nitrostyrene) is an electron-deficient alkene. In the presence of excess base or nitromethane, a second molecule of nitromethane attacks the double bond.

-

The Fix:

-

Avoid Strong Bases: Strong bases (NaOH, KOH) accelerate Michael addition. Switch to weaker bases like Ammonium Acetate or n-Butylamine.

-

Stoichiometry: Do not use a massive excess of nitromethane if you are running at high temperatures.

-

Quench Promptly: Do not let the reaction sit at high temperature after completion. Cool immediately to precipitate the product.

-

Issue 3: "Oiling Out" During Crystallization

Q: Upon cooling, my product separates as a dark orange/red oil instead of yellow crystals.

A: This indicates Polymerization or Schiff Base contamination .

-

The Cause: Nitrostyrenes are prone to polymerization (forming dark tars) if heated too long or exposed to light. Dark oils can also result from Schiff bases formed between the aldehyde and primary amine catalysts (e.g., methylamine, ethylenediamine).

-

The Fix:

-

Rescue: Re-dissolve the oil in a minimum amount of boiling Isopropanol (IPA) or Methanol . Add a "seed crystal" of pure product (if available) and scratch the glass side of the flask. Cool slowly to room temperature, then to 0°C.

-

Prevention:[3] Limit reaction temperature to 80-90°C. If the reaction turns dark brown/black, you have overheated it. The target color is bright yellow or "canary yellow."

-

Issue 4: Cannizzaro Competition

Q: I see benzyl alcohol and benzoic acid derivatives in my crude NMR.

A: You are suffering from the Cannizzaro Reaction .

-

The Cause: This occurs when using non-nucleophilic strong bases (like hydroxide) with aldehydes lacking alpha-hydrogens. The base attacks the aldehyde carbonyl instead of deprotonating the nitromethane.

-

The Fix: Eliminate Hydroxide Bases. Use amine-based catalysts (Ammonium Acetate, EDDA, or DBU). The Cannizzaro reaction is virtually non-existent with ammonium acetate in acetic acid.

Optimized Experimental Protocol

Method: Ammonium Acetate Mediated Condensation Rationale: This method balances rate and selectivity. The acetic acid solvent suppresses the Cannizzaro reaction and facilitates the dehydration step, preventing the accumulation of the nitroalcohol intermediate.

Reagents:

-

4-Benzyloxy-3-methoxybenzaldehyde (1.0 eq)

-

Nitromethane (5.0 - 10.0 eq) [Acts as solvent and reagent]

-

Ammonium Acetate (0.4 - 0.5 eq)

-

Solvent: Glacial Acetic Acid (Optional, can run neat in nitromethane)

Step-by-Step:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Dissolution: Dissolve the aldehyde in Nitromethane (approx. 3-5 mL per gram of aldehyde).

-

Catalyst: Add Ammonium Acetate.

-

Reaction: Heat the mixture to 90°C - 100°C for 2-4 hours.

-

Checkpoint: Monitor via TLC (Silica, 20% EtOAc/Hexane). Product usually fluoresces under UV and stains yellow/orange.

-

-

Workup (Crystallization Focus):

-

Allow the mixture to cool slowly to room temperature.

-

If solid precipitates: Filter and wash with cold methanol.

-

If no solid: Remove excess nitromethane/acetic acid under reduced pressure. Dissolve the residue in hot Isopropanol (IPA) . Allow to cool slowly.

-

-

Purification: Recrystallize from IPA or Ethanol/Water (9:1).

Yield Expectation: 75-85% Appearance: Bright yellow needles.

Comparative Data: Catalyst Impact

| Catalyst System | Primary Side Reaction Risk | Typical Yield | Notes |

| NaOH / MeOH | Cannizzaro (High), Polymerization | 30-50% | Not Recommended. Too harsh for this substrate. |

| Ethylenediamine (EDDA) | Schiff Base Formation | 60-70% | Good for sensitive substrates, but amine impurities can complicate cleanup. |

| Ammonium Acetate / AcOH | Minimal (Trace Polymerization) | 80-90% | Industry Standard. Acidic buffer prevents Cannizzaro and Michael addition. |

| n-Butylamine | Michael Addition (if excess amine) | 65-75% | Faster rate, but requires careful stoichiometry. |

References

- Henry, L. (1895). "Formation of Nitro-alcohols." Comptes Rendus, 120, 1265. (Foundational description of the Nitroaldol reaction).

-

Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3. Link (Establishes Ammonium Acetate/Acetic Acid as the superior method for benzaldehydes).

-

Alizadeh, A., et al. (2011). "One-pot synthesis of functionalized nitrostyrenes."[4][5] Tetrahedron, 67(10), 1701-1708. (Discusses Michael addition side products in nitrostyrene synthesis).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]

- 4. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Purification of 4-Benzyloxy-3-methoxy-beta-nitrostyrene

Ticket ID: PUR-BNXZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic & Rapid Triage

Objective: Identify the specific impurity profile of your crude 4-Benzyloxy-3-methoxy-beta-nitrostyrene (BMNS) before selecting a purification route.[1]

Standard Reference Data:

-

Appearance: Bright yellow crystalline needles.[1]

-

Solubility: Soluble in hot ethanol/isopropanol; insoluble in cold water.[1]

Symptom-to-Root Cause Mapping

| Symptom | Probable Cause | Immediate Action |

| Dark Orange/Red Color | Polymerization of the nitrostyrene alkene chain (common in Henry reactions).[1] | Requires Recrystallization with activated carbon treatment.[1] |

| Oily/Sticky Texture | Presence of unreacted aldehyde (4-benzyloxy-3-methoxybenzaldehyde) or solvent occlusion.[1] | Trituration with cold methanol is required before recrystallization.[1] |

| Low Melting Point (<118°C) | Solvent entrapment (Nitromethane/Acetic Acid) or mixed crystal formation.[1] | Vacuum dry at 40°C, then assess if recrystallization is needed.[1] |

| Sneezing/Irritation | Aerosolized micro-particles (Sternutation).[1] | STOP. Verify fume hood airflow. This compound is a potent respiratory irritant.[1] |

Core Protocol: The Recrystallization Standard

Directive: This is the "Gold Standard" method. It relies on the steep solubility curve of BMNS in lower alcohols compared to the shallow solubility of the starting aldehyde impurities.[1]

Reagents:

-

Solvent A: Isopropyl Alcohol (IPA) or Ethanol (95%).[1] Note: IPA is preferred as its higher boiling point allows for better solubility differentials.[1]

-

Solvent B (Wash): Cold Methanol (-20°C).[1]

Step-by-Step Methodology

-

Dissolution (The Saturation Point):

-

Place crude BMNS in an Erlenmeyer flask.

-

Add Solvent A (approx. 3-5 mL per gram of crude).[1]

-

Heat to reflux (boiling) with magnetic stirring.[1]

-

Critical Decision: If the solution is dark red/brown but clear, add activated charcoal (5% w/w) and filter hot through Celite.[1] If it is cloudy, add more solvent in 1 mL increments until clear.[1]

-

-

Nucleation (The "Oil-Out" Prevention):

-

Crystallization & Harvest:

-

Once room temperature is reached and needles are visible, place the flask in a refrigerator (4°C) for 2 hours.

-

The Displacement Wash: Pour Solvent B (Cold Methanol) over the filter cake.[1] Do not stir.[1] Apply vacuum immediately to pull the solvent through.[1] This displaces the "mother liquor" containing the unreacted aldehyde without redissolving the product.[1]

-

-

Drying:

-

Dry in a vacuum oven at 40°C for 6 hours.

-

Advanced Troubleshooting: The "Sticky Solid" Scenario

Scenario: Your crude product is a gummy orange mass that refuses to crystallize.[1] This is usually due to excess unreacted aldehyde acting as a solvent.[1]

The Trituration Protocol:

-

Place the sticky mass in a beaker.

-

Add a minimal amount of cold Methanol (just enough to cover the solid).[1]

-

Mash the solid with a glass rod. The methanol will dissolve the oily impurities (aldehyde/nitromethane) while the nitrostyrene remains insoluble.[1]

-

The gum should harden into a granular solid.[1]

-

Filter the solid and proceed to the Recrystallization Standard (Section 2).[1]

Visualizing the Workflow

The following diagrams illustrate the decision logic and the molecular mechanism of purification.

Diagram 1: Purification Decision Matrix

Caption: Decision tree for selecting the appropriate purification vector based on crude physical state.

Diagram 2: Solubility Dynamics

Caption: Mechanism of impurity exclusion. Slow cooling forces the lattice to reject the structurally dissimilar aldehyde.[1]

Frequently Asked Questions (FAQ)

Q: Why is my yield lower than expected after recrystallization? A: Purity and yield are inversely proportional. The Henry reaction often produces "red oils" (polymers) that contribute to the crude weight but are not the target molecule.[1] A drop from 90% crude yield to 60% pure yield is common and indicates effective removal of these non-functional polymers.[1]

Q: Can I use water to wash the crystals? A: Yes, but with caution.[1] While BMNS is insoluble in water, water does not effectively remove the organic impurities (aldehydes).[1] Water is best used only after an alcohol wash to remove trace inorganic salts (like ammonium acetate catalyst residues) [2].[1]

Q: The crystals are bright yellow, but the Melting Point is 115°C. Why? A: This is a classic sign of "mixed crystals" or solvent occlusion.[1] The crystal lattice has trapped a small amount of solvent or starting material.[1]

-

Fix: Grind the crystals into a fine powder and dry under high vacuum (1-2 mmHg) at 40°C for 4 hours. If the MP does not improve, recrystallize again using a slightly more dilute solution.[1]

Q: Is this compound light-sensitive? A: Yes. Nitrostyrenes can undergo photochemical rearrangement or polymerization upon extended exposure to UV light.[1] Store the purified product in amber vials wrapped in foil.

References

-

Thermo Scientific Chemicals. (n.d.).[1] 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%. Fisher Scientific.[1] Retrieved January 31, 2026, from [Link][1]

-

Organic Syntheses. (1935).[1] Nitrostyrene. Organic Syntheses, Coll. Vol. 1, p.413.[1] Retrieved January 31, 2026, from [Link][1]

-

PubChem. (n.d.).[1][6] 4-Benzyloxy-3-methoxy-beta-nitrostyrene Compound Summary. National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

Sources

- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Sciencemadness Discussion Board - 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine - Google Patents [patents.google.com]

- 5. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Benzyloxy-3-methoxystyrene | C16H16O2 | CID 563567 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Benzyloxy-3-methoxy-beta-nitrostyrene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the β-nitrostyrene scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of the biological activities of 4-Benzyloxy-3-methoxy-beta-nitrostyrene and its structurally related analogs. As a Senior Application Scientist, this document is intended to synthesize technical data with field-proven insights, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

The core of this guide will delve into the anticancer and antimicrobial properties of these compounds, supported by experimental data from peer-reviewed literature. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, with a particular focus on the influence of substituents on the phenyl ring. Furthermore, detailed, step-by-step experimental protocols for key biological assays are provided to enable the replication and validation of the findings discussed herein.

The β-Nitrostyrene Scaffold: A Versatile Pharmacophore

β-Nitrostyrenes are characterized by a nitro group conjugated with a double bond attached to a phenyl ring. This arrangement results in a highly electrophilic Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, such as cysteine and selenocysteine residues in proteins.[3] This reactivity is believed to be a key contributor to their diverse biological effects, which include anticancer, antimicrobial, anti-inflammatory, and antiplatelet activities.[1][2]

The biological activity of β-nitrostyrene derivatives can be finely tuned by modifying the substitution pattern on the phenyl ring. The electronic and steric properties of these substituents can influence the electrophilicity of the β-carbon, as well as the overall lipophilicity and pharmacokinetic properties of the molecule. This guide will specifically examine analogs of 4-Benzyloxy-3-methoxy-beta-nitrostyrene, focusing on how variations at the 4-position of the phenyl ring impact their biological profiles.

Comparative Anticancer Activity

Several studies have highlighted the potential of β-nitrostyrene derivatives as anticancer agents.[2][4] Their mechanism of action is often attributed to the induction of oxidative stress, DNA damage, and apoptosis in cancer cells.[2] A key area of investigation has been the inhibition of tubulin polymerization, a critical process in cell division, making it an attractive target for cancer chemotherapy.

Structure-Activity Relationship Insights

A study on 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (a close analog where the 4-benzyloxy group is replaced by a 4-methoxy group and a hydroxyl at the 3-position, with an additional methyl group on the beta-carbon) demonstrated significant cytotoxic activity against human colorectal cancer cell lines.[2] The presence of the methoxy group is often associated with enhanced anticancer activity.[5] The benzyloxy group in 4-Benzyloxy-3-methoxy-beta-nitrostyrene, being larger and more lipophilic than a methoxy group, may influence the compound's interaction with its biological target and its cellular uptake. While direct comparative data for the 4-benzyloxy analog is limited, the principle of isosteric replacement suggests that the larger benzyloxy group could offer different binding interactions and pharmacokinetic profiles.[6]

Quantitative Comparison of Anticancer Activity

To provide a clear comparison, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values of a relevant β-nitrostyrene analog against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) | HCT116 | 5.49 ± 0.71 | [2] |

| SW480 | 7.50 ± 0.28 | [2] | |

| SW620 | 7.21 ± 0.09 | [2] |

This data underscores the potent anticancer activity of the β-nitrostyrene scaffold and provides a benchmark for the evaluation of new analogs like 4-Benzyloxy-3-methoxy-beta-nitrostyrene.

Experimental Protocol: MTT Assay for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8]

Materials

-

Human cancer cell lines (e.g., HCT116, SW480, SW620)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)[9]

-

Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Test compounds (4-Benzyloxy-3-methoxy-beta-nitrostyrene and its analogs) dissolved in DMSO

-

Microplate reader

Procedure

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-